molecular formula C10H13ClO2 B14417524 Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate CAS No. 82979-40-6

Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate

Cat. No.: B14417524
CAS No.: 82979-40-6
M. Wt: 200.66 g/mol
InChI Key: QRZUUWHWPOUKBN-UHFFFAOYSA-N
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Description

Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate is an organic compound with the molecular formula C10H13ClO2. This compound is part of the bicyclo[4.1.0]heptene family, which is known for its unique structural properties and reactivity. The bicyclo[4.1.0]heptene scaffold is a versatile platform in organic synthesis due to its ability to undergo various transformations, including ring-opening reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. Typically, platinum (II) or gold (I) catalysts are used for this process . The reaction conditions often involve mild temperatures and the presence of a coordinating solvent to facilitate the cycloisomerization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as catalysts like rhodium complexes. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include a variety of ring-opened and rearranged compounds, such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .

Scientific Research Applications

Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate involves the interaction of its reactive sites with various molecular targets. The cyclopropyl ring strain provides a thermodynamic driving force for reactions, while the double bond within the skeleton offers a kinetic opportunity for initiating ring-opening reactions via coordination to metal species . These interactions can lead to the formation of new bonds and the rearrangement of the molecular structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate include:

Uniqueness

The uniqueness of Methyl (bicyclo[410]heptan-7-ylidene)(chloro)acetate lies in its specific structural features, such as the presence of a chloroacetate group and the bicyclo[410]heptene scaffold

Properties

CAS No.

82979-40-6

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

methyl 2-(7-bicyclo[4.1.0]heptanylidene)-2-chloroacetate

InChI

InChI=1S/C10H13ClO2/c1-13-10(12)9(11)8-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3

InChI Key

QRZUUWHWPOUKBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1C2C1CCCC2)Cl

Origin of Product

United States

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